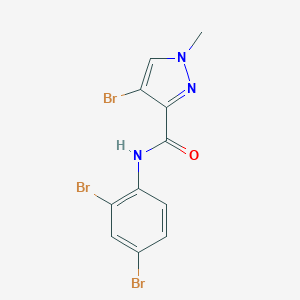
4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. SR9009 is a selective androgen receptor modulator (SARM) that is known to modulate the circadian rhythm and improve metabolic function.
Mecanismo De Acción
4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide works by binding to and activating the Rev-Erbα protein, which is a transcription factor that plays a key role in the regulation of the circadian rhythm and metabolic processes. When activated, Rev-Erbα binds to specific DNA sequences and regulates the expression of genes involved in these processes. By modulating the activity of Rev-Erbα, this compound can improve metabolic function and regulate the circadian rhythm.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various animal models. In mice, this compound has been shown to increase energy expenditure, reduce body weight, and improve glucose and lipid metabolism. In rats, this compound has been shown to improve endurance and reduce muscle damage after exercise. In addition, this compound has been shown to modulate the expression of genes involved in the regulation of the biological clock, which could have implications for the treatment of sleep disorders and jet lag.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide for lab experiments is its selectivity for Rev-Erbα, which allows for specific modulation of the circadian rhythm and metabolic processes. In addition, this compound has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed. However, one of the limitations of this compound is its relatively short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are a number of potential future directions for research on 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective Rev-Erbα agonists that could have improved efficacy and safety profiles. In addition, further studies are needed to explore the potential applications of this compound in human metabolic disorders and circadian rhythm regulation. Finally, the development of novel delivery methods for this compound could improve its bioavailability and reduce the need for frequent dosing.
Métodos De Síntesis
4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 2,4-dibromobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then subjected to a series of reactions, including acetylation, reduction, and deprotection, to yield this compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and circadian rhythm regulation. In sports, this compound has been shown to improve endurance and stamina by increasing the number of mitochondria in muscle cells, which results in increased energy production. In metabolic disorders such as obesity and type 2 diabetes, this compound has been shown to improve glucose and lipid metabolism by increasing the activity of genes involved in these processes. In circadian rhythm regulation, this compound has been shown to modulate the expression of genes involved in the regulation of the biological clock, which could have implications for the treatment of sleep disorders and jet lag.
Propiedades
Fórmula molecular |
C11H8Br3N3O |
|---|---|
Peso molecular |
437.91 g/mol |
Nombre IUPAC |
4-bromo-N-(2,4-dibromophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H8Br3N3O/c1-17-5-8(14)10(16-17)11(18)15-9-3-2-6(12)4-7(9)13/h2-5H,1H3,(H,15,18) |
Clave InChI |
TUGRMCABOSGBRC-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Br)Br)Br |
SMILES canónico |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B280360.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B280362.png)

![1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B280365.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B280367.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280371.png)
![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)

![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)

